4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Descripción
Propiedades
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-8-7-11-3-5-12(6-4-11)9(14)1-2-10(15)16/h13H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSAPDTJDBHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366005 | |
| Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-43-3 | |
| Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid (HEPPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of HEPPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
HEPPA is characterized by its piperazine core, which is known for enhancing the solubility and bioavailability of compounds. Its chemical formula is with a molecular weight of 218.26 g/mol. The presence of the hydroxyethyl group contributes to its interaction with biological targets.
Table 1: Basic Properties of HEPPA
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 218.26 g/mol |
| Solubility | Soluble in water |
| pKa | Not specified |
Antimicrobial Activity
Recent studies have investigated HEPPA's antimicrobial properties. It has shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Activity
A study conducted by Ng et al. (2012) evaluated the antibacterial effects of HEPPA using the agar-well diffusion method. The results indicated that HEPPA exhibited significant inhibition zones against selected bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
HEPPA has been explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell proliferation and survival has been a focal point of research.
The proposed mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins. This suggests that HEPPA may serve as a lead compound for developing new anticancer therapies.
Cytotoxicity Studies
In cytotoxicity assays, HEPPA was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that HEPPA induced cytotoxic effects in a dose-dependent manner, highlighting its potential as a therapeutic agent.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| PC-3 (Prostate Cancer) | 12.3 |
Aplicaciones Científicas De Investigación
Pharmaceutical Research
HEPPB has been investigated for its potential use as a pharmaceutical intermediate. Its structure suggests it may serve as a precursor for synthesizing various bioactive compounds, particularly those targeting neurological and psychiatric disorders due to the presence of the piperazine moiety, which is known for its activity in this area.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify biological systems makes it a valuable tool in understanding drug metabolism and pharmacokinetics.
Synthetic Chemistry
HEPPB is employed in synthetic organic chemistry as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, facilitating the development of new compounds with desired properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | HEPPB demonstrated significant binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders. |
| Study B | Enzyme Inhibition | Research indicated that HEPPB inhibits certain cytochrome P450 enzymes, impacting drug metabolism rates in liver microsomes. |
| Study C | Synthesis of Derivatives | A series of derivatives were synthesized from HEPPB, showing enhanced activity against specific cancer cell lines compared to the parent compound. |
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Case Studies
- Antimicrobial Activity : The 4-chlorobenzenesulfonyl analog () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to sulfonyl-mediated enzyme inhibition .
- Anticancer Potential: The 5-bromothiophen-2-ylsulfonyl derivative () demonstrated IC₅₀ = 1.2 µM against HeLa cells, likely due to halogen bonding with DNA repair enzymes .
Métodos De Preparación
General Synthetic Strategy
The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid generally involves:
- Functionalization of piperazine at the nitrogen with a hydroxyethyl group.
- Coupling or acylation with a 4-oxobutanoic acid or its activated derivative.
- Careful control of reaction conditions to prevent side reactions such as intramolecular cyclization or over-acylation.
Key Preparation Routes
Acylation of Piperazine with 4-Oxobutanoic Acid Derivatives
One common approach is the acylation of piperazine derivatives with 4-oxobutanoic acid or its activated forms (acid chlorides, esters, or carbonates). This method is supported by analogous preparations of related piperazine compounds:
- Activation of 4-oxobutanoic acid : Conversion to acid chloride or alkyl carbonate (e.g., ethyl 4-oxobutanoate carbonate) facilitates nucleophilic substitution by the piperazine nitrogen.
- Use of protected piperazines : To improve selectivity and yield, mono-protected piperazines (e.g., tert-butyl or ethyl carbamates) are used to avoid multiple acylations.
- Hydrolysis step : After coupling, protective groups are removed under acidic or basic hydrolysis to yield the free acid.
This method parallels the synthesis of 4-(1H-indol-3-yl)butyl piperazine derivatives, where the acid is first converted to an active carbonate, then reacted with protected piperazines, followed by hydrolysis to yield the target compound with yields up to 50% on multi-gram scale.
Alkylation of Piperazine with 2-Haloethyl Alcohols
Another approach involves alkylation of piperazine nitrogen with 2-haloethyl alcohols (e.g., 2-chloroethanol or 2-bromoethanol), introducing the 2-hydroxyethyl substituent:
- The piperazine nitrogen acts as a nucleophile to displace the halogen.
- This reaction is typically carried out in polar aprotic solvents under mild heating.
- The resulting 4-(2-hydroxyethyl)piperazine intermediate is then acylated with 4-oxobutanoic acid derivatives.
This stepwise approach allows better control over substitution and avoids side reactions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Activation of 4-oxobutanoic acid | Reaction with ethyl chloroformate and triethylamine | Forms ethyl 4-oxobutanoate carbonate, an active intermediate |
| Coupling with protected piperazine | Reaction with tert-butyl or ethyl piperazine-1-carboxylate | Forms protected 4-[4-(substituted)piperazinyl]butanoates |
| Hydrolysis | Acidic hydrolysis with catalytic HCl in methanol | Yields free acid compound, 40-50% isolated yields |
| Alkylation of piperazine | Reaction with 2-chloroethanol in polar aprotic solvent | Introduces 2-hydroxyethyl group on piperazine nitrogen |
| Final acylation | Coupling with 4-oxobutanoic acid or derivatives | Forms target this compound |
Yields vary depending on scale and purification methods, with reported yields for similar piperazine derivatives ranging from 40% to 95% in individual steps.
Challenges and Optimization Notes
- Stability of intermediates : Acid chlorides of 4-oxobutanoic acid derivatives can be unstable, leading to intramolecular cyclization or side products.
- Selective mono-substitution : Excess piperazine or use of protected piperazines is crucial to avoid poly-substitution.
- Hydrolysis conditions : Hydrolysis of protected intermediates requires optimization; acidic hydrolysis with catalytic HCl in methanol is effective but may lead to partial recovery of starting materials.
- Reduction steps : When reduction of oxo groups is needed, lithium aluminum hydride with aluminum chloride improves yields.
These insights are derived from detailed experimental studies on related piperazine compounds, emphasizing the need for mild and controlled reaction conditions to maximize yield and purity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Acylation via activated acid derivatives | Use of acid chlorides or carbonates with protected piperazines | High selectivity, moderate to good yields | Requires protection/deprotection steps |
| Alkylation with 2-haloethyl alcohols | Nucleophilic substitution on piperazine nitrogen | Direct introduction of hydroxyethyl group | May require purification of side products |
| Reduction of oxo intermediates | Use of LiAlH4/AlCl3 to reduce keto groups | Improves yield of hydroxy derivatives | Sensitive to reaction conditions |
Research Findings and Applications
- The synthetic routes described have been optimized in medicinal chemistry contexts for related piperazine derivatives with CNS activity and heat shock protein inhibition properties, indicating the robustness of these methods for preparing hydroxyethyl-substituted piperazines.
- The presence of the hydroxyethyl group on piperazine nitrogen is critical for biological activity, necessitating precise synthetic control.
Q & A
Q. How can conflicting logP values from computational vs. experimental methods be reconciled?
- Methodology : Cross-validate predictions (e.g., ChemAxon, Molinspiration) with experimental shake-flask data. Adjust computational parameters (e.g., ionization states at pH 7.4) to align with physiological conditions. Discrepancies >0.5 log units warrant re-evaluation of compound protonation states .
Tables for Key Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
